molecular formula C12H18 B12652055 1-Methyl-2-pentylbenzene CAS No. 1595-07-9

1-Methyl-2-pentylbenzene

Cat. No.: B12652055
CAS No.: 1595-07-9
M. Wt: 162.27 g/mol
InChI Key: NQVHSBDSEAYZOO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-pentylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 1-bromopentane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic alkylation of toluene with pentene. This process often employs a zeolite catalyst and occurs at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-pentylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Corresponding alkanes.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Methyl-2-pentylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1-Methyl-2-pentylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.

Comparison with Similar Compounds

    1-Methyl-3-pentylbenzene: Similar structure but with the pentyl group in the meta position.

    1-Methyl-4-pentylbenzene: Similar structure but with the pentyl group in the para position.

    1-Methyl-2-ethylbenzene: Similar structure but with an ethyl group instead of a pentyl group.

Uniqueness: 1-Methyl-2-pentylbenzene is unique due to the specific positioning of the methyl and pentyl groups on the benzene ring, which influences its reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and chemical behavior compared to its isomers.

Properties

CAS No.

1595-07-9

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-methyl-2-pentylbenzene

InChI

InChI=1S/C12H18/c1-3-4-5-9-12-10-7-6-8-11(12)2/h6-8,10H,3-5,9H2,1-2H3

InChI Key

NQVHSBDSEAYZOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC=C1C

Origin of Product

United States

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